3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

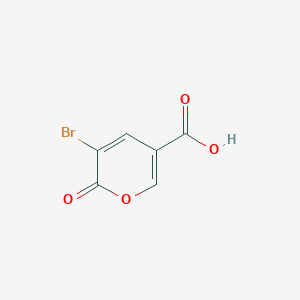

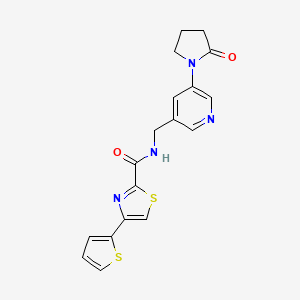

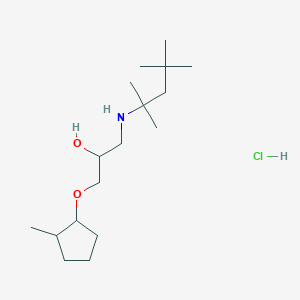

3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide is a compound with the molecular formula C21H22N2O4 and a molecular weight of 366.417. It is a derivative of benzofuran, a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .

Synthesis Analysis

A modular synthetic strategy can be used to prepare a diverse set of C3-substituted, benzofuran-2-carboxamide derivatives, from a simple benzofuran precursor in only three synthetic steps . This short synthetic route was enabled by the strategic combination of 8-Aminoquinoline directed C–H arylation and transamidation .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular structure of this compound includes a benzofuran core with a pentyloxy group at the 4-position of the benzamido group.Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves reactions such as C–H arylation and transamidation . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing a range of benzofuran carboxamide derivatives, including those related to 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide. These methods often involve multi-step synthetic pathways, utilizing techniques such as microwave-assisted synthesis and multicomponent reactions to obtain compounds with potential biological activities. The synthesized compounds are characterized using spectroscopic methods (NMR, IR, Mass spectrometry) and, in some cases, X-ray crystallography, to confirm their structures (Lavanya, Sribalan, & Padmini, 2017), (Vincetti et al., 2016).

Biological Activities

The biological evaluation of benzofuran carboxamide derivatives has shown a range of activities, including antimicrobial, anti-inflammatory, and radical scavenging effects. These activities suggest that these compounds could serve as potential leads for the development of new therapeutic agents. For instance, some derivatives have been evaluated for their in vitro antimicrobial activities against common pathogenic bacteria and have demonstrated moderate to good efficacy (Idrees et al., 2020). Moreover, certain benzofuran-2-carboxamide derivatives have been identified with in vivo anti-inflammatory, analgesic, and antipyretic properties, highlighting their potential as multi-target pharmacological agents (Xie et al., 2014).

Applications in Drug Discovery

The structural diversity and biological activities of benzofuran carboxamide derivatives make them valuable scaffolds in drug discovery. Through various synthetic strategies, including directed C–H arylations followed by transamidations, researchers have developed elaborate benzofuran-2-carboxamide derivatives. These methodologies enable the rapid generation of compound libraries for biological screening, facilitating the discovery of new chemotherapeutic agents (Oschmann, Holm, & Verho, 2019).

Wirkmechanismus

Zukünftige Richtungen

Given the high efficiency and modularity of the synthetic strategy for benzofuran derivatives, it constitutes a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Eigenschaften

IUPAC Name |

3-[(4-pentoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-2-3-6-13-26-15-11-9-14(10-12-15)21(25)23-18-16-7-4-5-8-17(16)27-19(18)20(22)24/h4-5,7-12H,2-3,6,13H2,1H3,(H2,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCJISJSZRNTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2887460.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)